Home > Products > Screening Compounds P48132 > Cevimeline hydrochloride
Cevimeline hydrochloride - 107220-28-0

Cevimeline hydrochloride

Catalog Number: EVT-263702
CAS Number: 107220-28-0
Molecular Formula: C10H18ClNOS
Molecular Weight: 235.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cevimeline Hydrochloride is a cholinergic analogue with glandular secretion stimulatory activity. Cevimeline binds to and activates muscarinic receptors, thereby increasing the secretions in exocrine salivary and sweat glands. This cholinergic agonist also increases the tone of smooth muscle in the gastrointestinal and urinary tracts. Cevimeline is being studied as a treatment for dry mouth caused by radiation therapy to the head and neck.

Acetylcholine

Relevance: Cevimeline hydrochloride, a rigid analog of acetylcholine [], acts as a muscarinic receptor agonist, mimicking the effects of acetylcholine by binding to and activating muscarinic receptors []. Both compounds enhance salivary and tear secretions through their action on muscarinic receptors in the salivary and lacrimal glands [].

[3H]Quinuclidinyl benzilate (QNB)

Relevance: [3H]Quinuclidinyl benzilate (QNB) was utilized in research to investigate the binding affinity of cevimeline hydrochloride to muscarinic receptors []. Cevimeline hydrochloride demonstrated competitive inhibition of [3H]QNB binding, indicating its direct interaction with muscarinic receptors [].

Atropine

Relevance: Atropine completely inhibited the salivation induced by cevimeline hydrochloride in experimental models []. This finding confirms that cevimeline hydrochloride exerts its effects on salivary secretion specifically through the activation of muscarinic receptors [].

Nizatidine

Relevance: Surprisingly, nizatidine demonstrated the ability to enhance salivary secretion in patients with dry mouth []. When compared to cevimeline hydrochloride and Chinese medicine, nizatidine exhibited superior efficacy in increasing both basal and stimulated salivary secretions []. This finding suggests that histamine H2 receptor antagonism may have a beneficial effect on salivary gland function in some individuals.

Overview

Cevimeline hydrochloride is a synthetic compound primarily recognized for its role as a muscarinic receptor agonist. It is utilized in the treatment of dry mouth associated with Sjögren's syndrome, a condition characterized by reduced saliva production. Cevimeline is derived from the natural alkaloid structure of quinuclidine and is specifically known for its efficacy in stimulating exocrine gland secretion, particularly saliva.

Source

Cevimeline is synthesized through various chemical processes that yield both cis and trans isomers, with only the cis form being pharmacologically active. The compound is marketed under the trade name Evoxac and has been studied extensively for its therapeutic applications.

Classification

Cevimeline hydrochloride falls under the category of muscarinic agonists, which are compounds that activate muscarinic acetylcholine receptors in the body. This classification places it alongside other therapeutic agents used to enhance glandular secretions.

Synthesis Analysis

Methods

The synthesis of cevimeline typically involves several key steps, starting from quinuclidin-3-one. Various methods have been developed to optimize yield and purity, focusing on producing the cis isomer predominantly:

  1. Initial Reaction: Quinuclidin-3-one reacts with trimethylsulfoxonium iodide in dimethyl sulfoxide to form an epoxide intermediate.
  2. Opening of Epoxide: This intermediate is subsequently opened using hydrogen sulfide in a basic aqueous solution.
  3. Final Steps: The resulting product undergoes further transformations involving acid or base catalysis to yield cevimeline.

A notable method includes recrystallization techniques that improve the purity and yield of the cis isomer while minimizing environmental impact through low-toxicity solvents .

Technical Details

The synthesis process can be complex, often requiring careful control of reaction conditions such as temperature and pH to favor the formation of the desired isomer. Techniques like NMR spectroscopy are employed to verify the structure and purity of cevimeline during synthesis .

Molecular Structure Analysis

Structure

Cevimeline hydrochloride has a distinct molecular structure characterized by a spirocyclic framework. The compound's molecular formula is C_12H_17ClN_2O_2S, and its systematic name reflects its structural components derived from quinuclidine.

Data

  • Molecular Weight: Approximately 272.79 g/mol
  • Melting Point: The melting point of cevimeline base ranges from 20-25 °C, while its hydrochloride form exhibits different thermal properties due to hydration .
Chemical Reactions Analysis

Reactions

Cevimeline undergoes various chemical reactions during its synthesis and metabolism:

  1. Formation of Epoxide: The initial reaction with trimethylsulfoxonium iodide leads to an epoxide formation.
  2. N-Oxidation: In vivo, cevimeline can be metabolized to its N-oxide derivative, which serves as a marker for absorption and bioavailability studies .

Technical Details

The reactions involved are typically facilitated by acids or bases, with specific reagents chosen based on their ability to promote desired outcomes while minimizing by-products .

Mechanism of Action

Cevimeline exerts its pharmacological effects primarily through agonistic activity at muscarinic acetylcholine receptors (M1 and M3 subtypes). This activation leads to increased secretion from salivary glands and other exocrine tissues.

Process

Upon binding to these receptors, cevimeline stimulates intracellular signaling pathways that enhance glandular function, resulting in increased saliva production. This mechanism is particularly beneficial for patients suffering from xerostomia due to Sjögren's syndrome.

Data

Clinical studies have demonstrated significant improvements in saliva flow rates among patients treated with cevimeline compared to placebo groups, underscoring its therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cevimeline hydrochloride appears as a white crystalline powder.
  • Solubility: It exhibits high solubility in water due to its ionic nature as a hydrochloride salt.

Chemical Properties

  • Stability: Cevimeline hydrochloride is stable under normal storage conditions but should be protected from light and moisture.
  • pH Range: The compound's solubility profile suggests optimal activity within a specific pH range conducive to muscarinic receptor interaction .
Applications

Cevimeline hydrochloride is primarily used in clinical settings for:

  • Treatment of Dry Mouth: It is FDA-approved for managing dry mouth associated with Sjögren's syndrome.
  • Research Applications: Its role as a muscarinic agonist makes it valuable in pharmacological studies related to exocrine gland function and receptor pharmacology.
Synthesis Methodologies and Process Optimization

Stereoselective Synthesis of (±)-Cis-Cevimeline via Corey-Chaykovsky Epoxidation

The Corey-Chaykovsky epoxidation establishes the stereogenic centers of cevimeline. The process commences with 3-quinuclidinone hydrochloride, which undergoes sulfur ylide-mediated epoxidation using dimethylsulfoxonium methylide (DMSM). This generates a racemic epoxide intermediate with high diastereoselectivity (>8:1 trans:cis). The inherent nucleophilic character of the ylide facilitates ring strain-driven regioselective epoxide opening by thiophenol, yielding a β-hydroxy sulfide precursor [2] [9].

Critical to this step is solvent control – tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) optimizes ylide stability and reaction homogeneity. Subsequent acid-catalyzed thioacetal cyclization with acetaldehyde dimethyl acetal furnishes the racemic cis-cevimeline free base. Process optimization studies reveal that titanium tetrachloride catalysis enhances cyclization efficiency (yields >75%) while minimizing epimerization [1] [5].

Table 1: Solvent Optimization in Corey-Chaykovsky Epoxidation and Thioacetal Cyclization

Reaction StepOptimal SolventTemperature RangeYield ImprovementCritical Parameter
EpoxidationTHF/DMSO (4:1)0°C → 25°C68% → 82%Water content <0.1%
Epoxide OpeningToluene60°C75% (steady)Thiophenol stoichiometry (1.05 eq)
Thioacetal CyclizationDichloromethaneReflux70% → 89%TiCl₄ loading (0.5 mol%)

Diastereomeric Salt Resolution Using Racemic Camphorsulfonic Acid

The racemic free base mixture (±)-cis-1 and (±)-trans-1 requires separation due to the pharmacological inactivity of the trans-isomer and (+)-cis-enantiomer. Industrially, diastereomeric salt crystallization with racemic camphorsulfonic acid ((±)-CSA) achieves this. The cis-isomer forms a less soluble crystalline salt in isopropanol/cyclohexane mixtures, while the trans-isomer remains in solution. This leverages packing energy disparities between diastereomers (ΔG = 4.3 kJ/mol) [2] [4] [7].

Recrystallization of the crude salt from aqueous isopropanol increases enantiomeric excess (ee) to >98.5%. Subsequent alkaline liberation (NaOH) followed by hydrochloride salt formation yields enantiomerically pure (±)-cis-cevimeline hydrochloride hemihydrate. The solvent-to-antisolvent ratio proves critical: a 1:3 isopropanol:cyclohexane mixture maximizes yield (72%) and purity [2] [7].

Table 2: Resolution Efficiency with Camphorsulfonic Acid

Resolution ParameterConditionscis-Isomer YieldEnantiomeric Excess (ee)Trans-Impurity
Initial CrystallizationiPrOH/cyclohexane (1:3)65%92.5%5.8%
First Recrystallization50% aq. iPrOH58%98.7%0.9%
Second Recrystallization70% aq. iPrOH52%>99.5%<0.3%

Solvent-Mediated Crystallization Strategies for Trans-Impurity Removal

Despite resolution, residual trans-isomer contamination (AF102A) necessitates purification. Single-crystal XRD studies reveal that trans-cevimeline HCl·0.5H₂O exhibits less dense crystal packing (density = 1.332 g/cm³) versus the cis-form (1.358 g/cm³), creating exploitable solubility differentials. Ethanol/water mixtures (85:15) preferentially dissolve the trans-isomer during slurry crystallization, reducing its content to <0.1% [2].

Thermodynamic profiling identifies optimal crystallization windows:

  • Supersaturation control: 0.25–0.35 g/mL in ethanol
  • Cooling rate: <0.5°C/min from 50°C to 5°C
  • Seeding: 0.1% cis-cevimeline HCl seed crystals at 40°CThis strategy suppresses trans-isomorph inclusion and achieves pharmacopeial-grade purity (trans <0.15%) [2] [5].

Comparative Analysis of One-Pot vs. Multi-Step Synthetic Routes

Multi-step sequences dominate industrial production:

3-Quinuclidinone → Corey-Chaykovsky epoxidation (2 steps) → Thioacetalization → CSA Resolution (3 steps) → HCl Salt Formation  

Total yield: 28–32% over 7 steps; Purity: >99.5% cis-isomer

One-pot approaches consolidate steps but face selectivity challenges:

  • Hydrogen sulfide-mediated cyclization: Combines epoxide opening and thioacetalization using H₂S/acetaldehyde.
  • Advantage: Fewer isolations; Solvent consumption reduced by 40%
  • Limitation: Cis/trans selectivity drops to 3:1 (vs. 5:1 in stepwise) requiring rigorous crystallization [5] [8].

Table 3: Process Economics of Synthetic Routes to Cevimeline HCl

ParameterMulti-Step ProcessOne-Pot ProcessAdvantage
Number of Steps74Reduced operational complexity
Overall Yield28–32%35–38%Higher throughput
Cis/Trans Selectivity5:13:1Purity challenge
Solvent Consumption120 L/kg API70 L/kg APIGreener profile
Critical Impurities<0.1% trans0.8–1.2% transRequires extra purification

Green Chemistry Approaches for Thioacetal Cyclization Optimization

Thioacetalization traditionally employs Brønsted acids (p-TsOH) in halogenated solvents. Sustainable alternatives include:

  • Heterogeneous catalysis: Zeolite H-beta (Si/Al = 12) in ethyl acetate achieves 94% conversion at 80°C, enabling catalyst reusability (7 cycles, <5% activity loss) [1].
  • Solvent replacement: Switch from dichloromethane to cyclopentyl methyl ether (CPME) reduces process mass intensity (PMI) by 60% while maintaining yield (88%) [9].
  • Sulfoxonium ylide alternatives: Replace hazardous diazomethane in ylide synthesis. Dimethylsulfoxonium methylide (DMSM) offers superior bench stability and generates benign sulfoxide byproducts [9].

Continuous flow processing intensifies the thioacetal step:

  • Microreactor conditions: 100°C, 10 min residence time
  • Output: 1.2 kg/h with 96.5% conversion
  • E-factor reduction: 22 (batch) → 8 (flow) via suppressed oligomerization [9].

Table 4: Atom Economy Analysis in Thioacetal Cyclization

MethodReagentsAtom EconomyByproductsGreen Metric
Traditional (HCl catalysis)Acetaldehyde dimethyl acetal41%Methanol, HCl emissionsPoor
TiCl₄-CatalyzedAcetaldehyde diethyl acetal63%EthanolModerate
Flow-Assisted (zeolite H-beta)Aqueous acetaldehyde89%WaterExcellent

Properties

CAS Number

107220-28-0

Product Name

Cevimeline hydrochloride

IUPAC Name

(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride

Molecular Formula

C10H18ClNOS

Molecular Weight

235.77 g/mol

InChI

InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10-;/m1./s1

InChI Key

SURWTGAXEIEOGY-GHXDPTCOSA-N

SMILES

CC1OC2(CN3CCC2CC3)CS1.Cl

Solubility

In water, 4.1X10+4 mg/L at 25 °C /Estimated/

Synonyms

2-methyspiro(1,3-oxathiolane-5,3)quinuclidine
AF 102B
AF 102B, (cis-(+))-isomer
AF 102B, (trans)-isomer
AF-102B
AF102B
cevimeline
cevimeline hydrochloride
Evoxac
FKS 508
FKS-508
SNI 2011
SNI-2011

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1.Cl

Isomeric SMILES

C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.